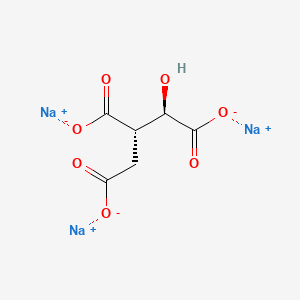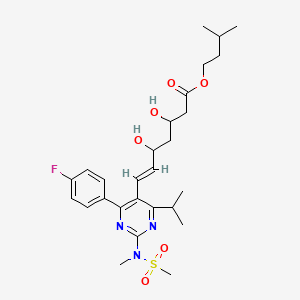
Ds(+)-threo-Isocitric acid . trisodiuM salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ds(+)-threo-Isocitric acid . trisodiuM salt: is a trisodium salt of isocitric acid, a compound that plays a significant role in the citric acid cycle (Krebs cycle). This compound is known for its anticoagulant properties and its ability to maintain platelet functionality . It acts as a buffer for calcium ion activity within the physiological range of approximately 1mM .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Ds(+)-threo-Isocitric acid . trisodiuM salt involves the synthesis of isocitric acid followed by its conversion to the trisodium salt form. The synthetic route typically includes the following steps:
Synthesis of Isocitric Acid: Isocitric acid can be synthesized through the oxidation of citric acid using specific oxidizing agents under controlled conditions.
Conversion to Trisodium Salt: The synthesized isocitric acid is then neutralized with sodium hydroxide to form the trisodium salt. The reaction conditions include maintaining a specific pH and temperature to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Microbial fermentation of specific substrates to produce isocitric acid.
Purification: The isocitric acid is purified through crystallization or other separation techniques.
Neutralization: The purified isocitric acid is neutralized with sodium hydroxide to form the trisodium salt.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ds(+)-threo-Isocitric acid . trisodiuM salt can undergo oxidation reactions to form oxalosuccinic acid.
Reduction: It can be reduced to form isocitrate.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Controlled pH, temperature, and solvent conditions to ensure specific reactions.
Major Products:
Oxidation Products: Oxalosuccinic acid.
Reduction Products: Isocitrate.
Substitution Products: Various substituted isocitrate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ds(+)-threo-Isocitric acid . trisodiuM salt is used as a reagent in various chemical reactions and studies involving the citric acid cycle .
Biology: In biological research, it is used to study metabolic pathways and enzyme activities, particularly those involving isocitrate dehydrogenase .
Medicine: The compound’s anticoagulant properties make it useful in medical research and applications, particularly in studies related to blood clotting and platelet functionality .
Industry: In the industrial sector, Ds(+)-threo-Isocitric acid . trisodiuM salt is used in the production of various biochemical products and as a buffering agent in different formulations .
Wirkmechanismus
Ds(+)-threo-Isocitric acid . trisodiuM salt exerts its effects primarily through its role in the citric acid cycle. It acts as a substrate for isocitrate dehydrogenase, an enzyme that catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate . This reaction is crucial for energy production in cells. Additionally, the compound’s anticoagulant properties are attributed to its ability to buffer calcium ion activity, which is essential for platelet function .
Vergleich Mit ähnlichen Verbindungen
DL-Isocitric acid trisodium salt hydrate: A similar compound with a slightly different stereochemistry.
Trisodium citrate: Another trisodium salt of citric acid with different chemical properties and applications.
Uniqueness: Ds(+)-threo-Isocitric acid . trisodiuM salt is unique due to its specific stereochemistry and its role in the citric acid cycle. Its anticoagulant properties and ability to maintain platelet functionality set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H5Na3O7 |
|---|---|
Molekulargewicht |
258.07 g/mol |
IUPAC-Name |
trisodium;(1R,2S)-1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3/t2-,4+;;;/m0.../s1 |
InChI-Schlüssel |
HWMVXEKEEAIYGB-OFBPEYICSA-K |
Isomerische SMILES |
C([C@@H]([C@H](C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)](/img/structure/B12320307.png)


![2-[[7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12320313.png)
![N-(3-azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B12320317.png)

![4-[2-(4-Hydroxy-3-methoxyphenyl)-1,7,8-tris(hydroxymethyl)-4-methoxy-1,2,6,7,8,9-hexahydrobenzo[e][1]benzofuran-9-yl]-2-methoxyphenol](/img/structure/B12320329.png)
![4-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one](/img/structure/B12320340.png)
![6-Methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12320350.png)

![4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine](/img/structure/B12320371.png)

